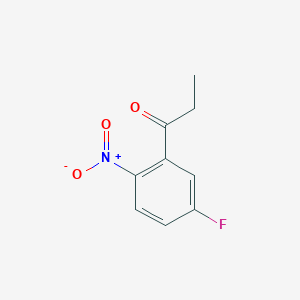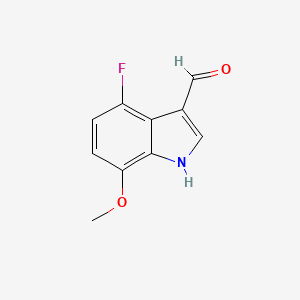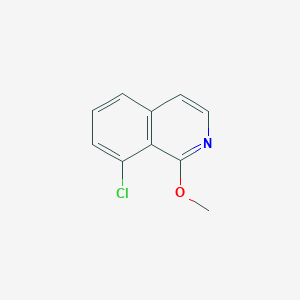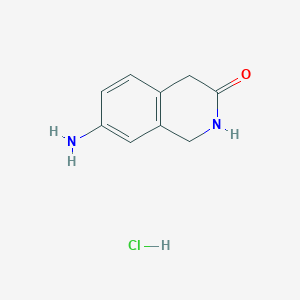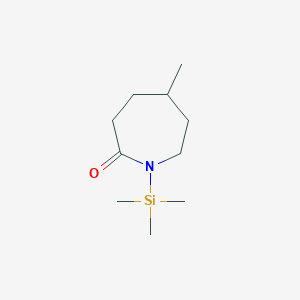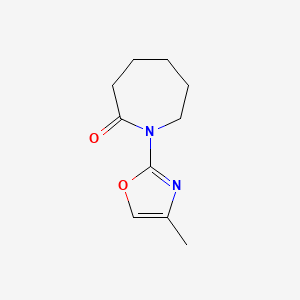![molecular formula C7H7F3O3 B15069981 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid CAS No. 1000525-62-1](/img/structure/B15069981.png)
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid is a compound with the molecular formula C7H7F3O3 and a molecular weight of 196.12 g/mol . It is known for its unique trifluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group onto the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, and other derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid is utilized in various scientific research fields:
Mécanisme D'action
The mechanism of action of 3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The pathways involved often include inhibition of enzyme activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanenitrile: Similar structure but with a nitrile group instead of a carboxylic acid.
Ethyl-3-cyclopropyl-3-oxopropionate: An ester derivative with similar reactivity.
Uniqueness
3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid is unique due to its trifluoromethyl group, which imparts high electronegativity and lipophilicity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules .
Propriétés
Numéro CAS |
1000525-62-1 |
|---|---|
Formule moléculaire |
C7H7F3O3 |
Poids moléculaire |
196.12 g/mol |
Nom IUPAC |
3-oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)6(1-2-6)4(11)3-5(12)13/h1-3H2,(H,12,13) |
Clé InChI |
QAEJOINILSCGBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(=O)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6S)-3-methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B15069906.png)
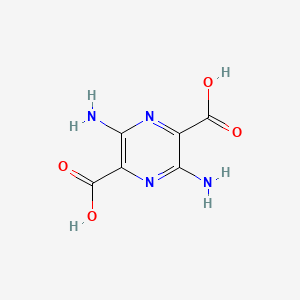

![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
